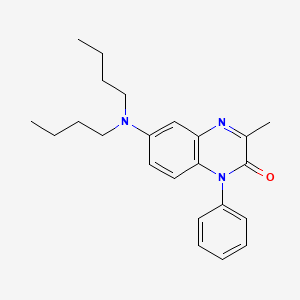
6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoxaline core substituted with dibutylamino, methyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinoxalin-2(1H)-one with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction processes by interacting with receptors and other proteins involved in the pathway.
類似化合物との比較
Similar Compounds
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: This compound shares the dibutylamino group but has a different core structure, leading to distinct chemical properties and applications.
2-Anilino-6-(dibutylamino)-3-methylfluoran: Similar in structure but with different functional groups, affecting its reactivity and applications.
Uniqueness
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct electronic and steric properties. These unique features make it valuable in specialized applications, such as targeted drug design and advanced material development.
特性
分子式 |
C23H29N3O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2-one |
InChI |
InChI=1S/C23H29N3O/c1-4-6-15-25(16-7-5-2)20-13-14-22-21(17-20)24-18(3)23(27)26(22)19-11-9-8-10-12-19/h8-14,17H,4-7,15-16H2,1-3H3 |
InChIキー |
NUSZVPUDMWXBCS-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N(C(=O)C(=N2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



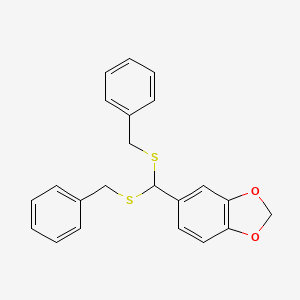




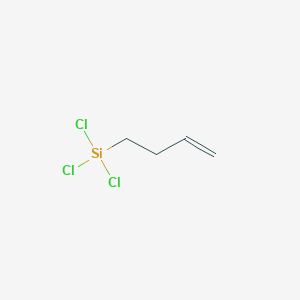
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
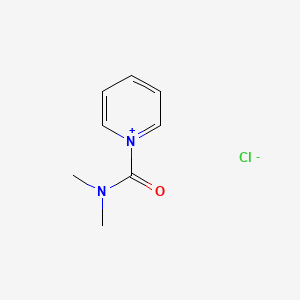
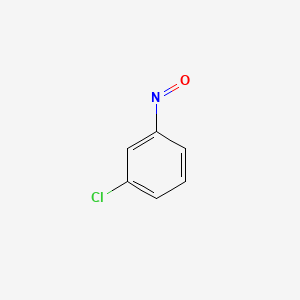


![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
